2-Chloroacetohydrazide hydrochloride
Overview
Description
2-Chloroacetohydrazide hydrochloride is a chemical compound with the molecular formula C2H6Cl2N2O. It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a chlorine atom, and the carboxyl group is converted into a hydrazide. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroacetohydrazide hydrochloride can be synthesized through the reaction of chloroacetyl chloride with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
ClCH2COCl+NH2NH2⋅H2O→ClCH2CONHNH2⋅HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloroacetohydrazide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Condensation Reactions: Typically carried out in the presence of an acid catalyst.
Oxidation and Reduction Reactions: Various oxidizing or reducing agents can be used, depending on the desired product.
Major Products Formed
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Substituted Derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
2-Chloroacetohydrazide hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroacetohydrazide hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the particular application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Chloroacetylhydrazine: Similar in structure but lacks the hydrochloride component.
Acetohydrazide: Lacks the chlorine atom, resulting in different reactivity and applications.
Hydrazine Derivatives: Various hydrazine derivatives with different substituents exhibit similar reactivity.
Uniqueness
2-Chloroacetohydrazide hydrochloride is unique due to the presence of both the chlorine atom and the hydrazide group, which confer specific reactivity and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
2-chloroacetohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJXMVMOBKTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061224 | |
Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868-83-7 | |
Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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